
3-methyl-octahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-octahydro-1H-indole is a chemical compound with the molecular formula C9H17N . It has a molecular weight of 139.2380 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H17N/c1-7-6-10-9-5-3-2-4-8(7)9/h7-10H,2-6H2,1H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 194.4±8.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.1±3.0 kJ/mol, a flash point of 65.0±16.5 °C, and an index of refraction of 1.461 .Mecanismo De Acción
Target of Action
3-Methyl-Octahydro-1H-Indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, influencing a wide range of biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-octahydro-1H-indole has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory using a variety of methods. It is also relatively inexpensive and has a long shelf-life. However, it also has some limitations. It is not approved for human use and its mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for the study of 3-methyl-octahydro-1H-indole. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use as a tool in drug development. Additionally, further research into its biochemical and physiological effects could provide insight into its potential therapeutic applications. Additionally, further research into its potential toxicity and side effects could help to ensure its safe use in laboratory experiments.
Métodos De Síntesis
3-methyl-octahydro-1H-indole can be synthesized using a variety of methods. One common method is the formation of this compound from the reaction of this compound-2-carboxylic acid chloride with a base, such as potassium carbonate, in an organic solvent. This reaction yields a mixture of this compound, this compound-2-carboxylic acid, and potassium chloride as the by-products. Other methods for the synthesis of this compound include the condensation of this compound-2-carboxylic acid with methyl iodide, the reaction of this compound-2-carboxylic acid with ethyl iodide, and the reaction of this compound-2-carboxylic acid with acetic anhydride.
Aplicaciones Científicas De Investigación
3-methyl-octahydro-1H-indole has been studied for its potential applications in scientific research. It has been studied for its potential to be used as a tool in drug development and as a probe in biochemical and physiological studies. It has also been used as an inhibitor of monoamine oxidase and as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurological disorders.
Propiedades
IUPAC Name |
3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7-6-10-9-5-3-2-4-8(7)9/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGZUQXRFHPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


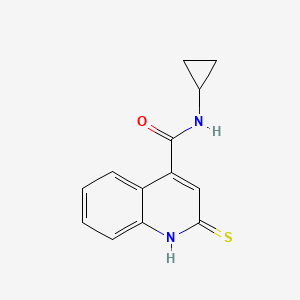
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)
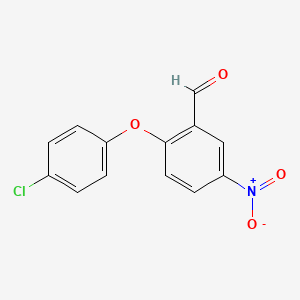
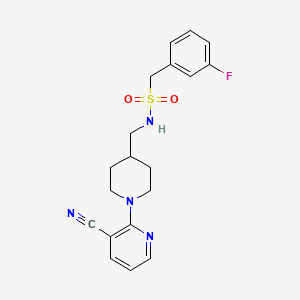
![N-benzyl-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2458432.png)
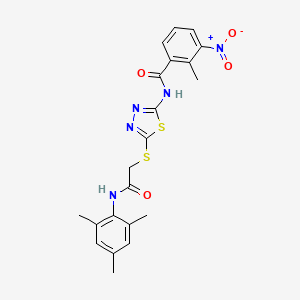
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
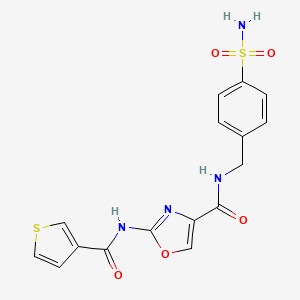
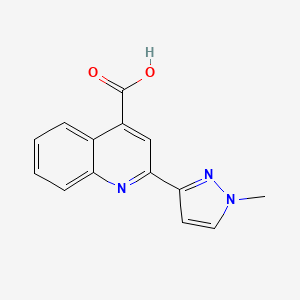

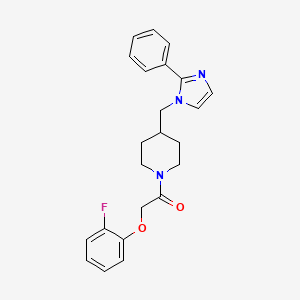
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)